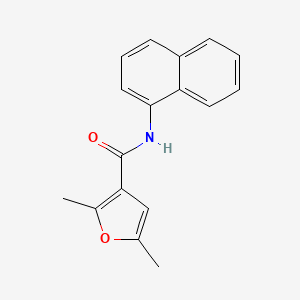

2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-10-15(12(2)20-11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSMJTDFZSGXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321599 | |

| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

443903-69-3 | |

| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds. The reaction conditions often involve the use of acidic catalysts and elevated temperatures.

Substitution with Methyl Groups:

Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as naphthalen-1-amine, under conditions that promote amide bond formation. This typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- Role of Sulfur and Linkers: The sulfur atom in 1a enhances antiviral activity by enabling thioether-mediated interactions.

- Aromatic Substituents : The naphthalen-1-yl group in the parent compound likely improves binding via π-π stacking and hydrophobic interactions compared to simpler aryl groups (e.g., pyridin-4-yl) .

- Structural Complexity : Hybrid structures like the indole-naphthalene derivative (MW = 423.46 g/mol) may exhibit altered pharmacokinetics due to increased molecular weight and steric hindrance .

Physicochemical Properties

Insights :

- The indole-naphthalene hybrid’s elevated pKa suggests reduced solubility under physiological conditions .

Crystallographic and Structural Insights

- Naphthalene Derivatives : Studies on naphthalen-1-yl boronic acid reveal that naphthalene substituents form planar layers via O–H⋯O hydrogen bonds, influencing crystal packing and stability . Similar interactions may govern the solid-state behavior of the parent compound.

- Pyridine Analogues : The crystal structure of 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide (resolved at 1.149 Å) provides a template for analyzing binding conformations in protein targets .

Biological Activity

2,5-Dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide is an organic compound characterized by a unique structure that includes a furan ring, naphthalene moiety, and a carboxamide functional group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 265.31 g/mol. The structural features contribute to its biological activity:

- Furan Ring : Known for its aromatic properties, enhancing stability.

- Naphthalene Group : Increases hydrophobic character.

- Carboxamide Linkage : Provides sites for potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes or pathways involved in disease processes, leading to effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown IC50 values indicating effective inhibition of proliferation in cancer cell lines such as HeLa cells.

- Induction of Apoptosis : Mechanistic studies have indicated that this compound triggers reactive oxygen species (ROS) generation, leading to apoptotic cell death.

- Modulation of Signaling Pathways : The compound may inhibit critical signaling pathways such as STAT3, which is often upregulated in cancers.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylfuran | Furan only | Simpler structure without naphthalene |

| Naphthalen-1-yl carboxamide | Naphthalene and amide | Lacks furan ring |

| Furan-3-carboxamide | Furan and amide | No naphthalene moiety |

The combination of the furan ring and naphthalene moiety in this compound results in enhanced biological activity compared to these simpler analogs.

Case Studies

Recent studies have explored the pharmacological properties of this compound:

- Antibacterial Activity Study : In vitro evaluations showed that this compound exhibited potent activity against NDM-positive bacteria. Molecular docking simulations confirmed strong interactions with bacterial targets, suggesting a viable pathway for drug development against resistant strains .

- Cancer Cell Line Study : A study focused on pancreatic cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through ROS generation and inhibition of the STAT3 pathway.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between the furan-3-carboxylic acid derivative and naphthalen-1-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Functional group protection : Use of temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during coupling steps .

- Optimization : Reaction parameters like temperature (often 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst loading are adjusted to maximize yield (typically 60–85%) and minimize by-products .

- Scalability : Continuous flow reactors may enhance reproducibility in multi-step syntheses .

Q. Which purification and characterization techniques are critical for ensuring compound integrity?

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolates (>95%) .

- Characterization :

- NMR spectroscopy : - and -NMR to confirm regiochemistry and substituent positions (e.g., naphthyl proton signals at δ 7.4–8.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~319.38 g/mol) .

- X-ray crystallography : For unambiguous 3D conformation analysis, though limited by crystal growth challenges .

Q. How can structural elucidation resolve ambiguities in regiochemistry or substituent orientation?

- NOESY/ROESY NMR : Detects spatial proximity between protons (e.g., naphthyl H-8 and furan methyl groups) .

- Density Functional Theory (DFT) : Computational modeling predicts stable conformers and validates experimental data .

- IR spectroscopy : Confirms carboxamide C=O stretching (~1650 cm) and absence of unreacted carboxylic acid (~1700 cm) .

Q. What methodologies assess physicochemical stability under experimental conditions?

- pH stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC (e.g., instability in strongly acidic/basic conditions) .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition profiles .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under controlled illumination .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity and mechanism of action?

- Target-based assays : Screen against recombinant enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry .

- Cellular models : Dose-response studies in cancer cell lines (e.g., IC determination via MTT assay) paired with apoptosis markers (Annexin V/PI staining) .

- Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Orthogonal validation : Compare computational predictions (e.g., free energy calculations) with experimental IC values .

- Meta-analysis : Aggregate data from analogs (e.g., naphthyl vs. phenyl substituents) to identify trends in steric/electronic effects .

- Cryo-EM/X-ray co-crystallography : Resolve binding ambiguities for high-affinity targets .

Q. How can computational modeling predict drug-likeness and ADMET properties?

Q. What experimental designs resolve discrepancies in synthetic yield or purity?

- Design of Experiments (DoE) : Multi-variable optimization (e.g., response surface methodology) to identify critical factors (e.g., solvent, catalyst ratio) .

- In-line analytics : ReactIR or PAT (Process Analytical Technology) monitors reaction progress in real-time .

Q. How does this compound compare to analogs with modified aromatic systems (e.g., indole or benzothiophene)?

- Pharmacophore mapping : Overlay 3D structures to identify conserved interaction motifs (e.g., hydrophobic naphthyl vs. planar indole) .

- Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to assess potency shifts in enzyme inhibition assays .

Q. What advanced techniques validate pharmacokinetic predictions in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.